![molecular formula C21H25NO6 B7680602 Methyl 2-methoxy-5-[[4-(4-methoxyphenoxy)butanoylamino]methyl]benzoate](/img/structure/B7680602.png)
Methyl 2-methoxy-5-[[4-(4-methoxyphenoxy)butanoylamino]methyl]benzoate
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Overview
Description
Methyl 2-methoxy-5-[[4-(4-methoxyphenoxy)butanoylamino]methyl]benzoate is a chemical compound that belongs to the class of benzoates. It is commonly used in scientific research for its various properties and effects.
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-5-[[4-(4-methoxyphenoxy)butanoylamino]methyl]benzoate is not fully understood. However, it is known to interact with specific enzymes and receptors, such as cyclooxygenases, lipoxygenases, and peroxisome proliferator-activated receptors (PPARs), which are involved in various biological processes. It has been shown to inhibit the activity of these enzymes and receptors, leading to various effects on cellular functions.
Biochemical and Physiological Effects:
Methyl 2-methoxy-5-[[4-(4-methoxyphenoxy)butanoylamino]methyl]benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, by inhibiting the activity of cyclooxygenases and lipoxygenases. It has also been shown to activate PPARs, leading to various effects on lipid metabolism and glucose homeostasis. Additionally, it has been shown to have anti-cancer and neuroprotective effects.
Advantages and Limitations for Lab Experiments
Methyl 2-methoxy-5-[[4-(4-methoxyphenoxy)butanoylamino]methyl]benzoate has several advantages for lab experiments. It is a well-characterized compound that is readily available and easy to synthesize. It has also been extensively studied, and its properties and effects are well-known. However, it also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to use in certain experiments. It can also be toxic at high concentrations, which can limit its use in some assays.
Future Directions
There are several future directions for the use of Methyl 2-methoxy-5-[[4-(4-methoxyphenoxy)butanoylamino]methyl]benzoate in scientific research. One potential direction is the development of new derivatives and analogs with improved properties and effects. Another potential direction is the use of Methyl 2-methoxy-5-[[4-(4-methoxyphenoxy)butanoylamino]methyl]benzoate as a tool compound for investigating the role of specific enzymes and receptors in various biological processes. Additionally, it can be used for the development of new therapies for various diseases, such as cancer and neurodegenerative diseases.
Synthesis Methods
The synthesis of Methyl 2-methoxy-5-[[4-(4-methoxyphenoxy)butanoylamino]methyl]benzoate involves the reaction of 2-methoxy-5-nitrobenzoic acid with 4-(4-methoxyphenoxy)butyric acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with methylamine to yield the final product.
Scientific Research Applications
Methyl 2-methoxy-5-[[4-(4-methoxyphenoxy)butanoylamino]methyl]benzoate has been widely used in scientific research for its various properties and effects. It is commonly used as a tool compound to investigate the role of specific enzymes and receptors in various biological processes, such as inflammation, cancer, and neurodegenerative diseases. It has also been used as a fluorescent probe for imaging cellular structures and functions.
properties
IUPAC Name |
methyl 2-methoxy-5-[[4-(4-methoxyphenoxy)butanoylamino]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6/c1-25-16-7-9-17(10-8-16)28-12-4-5-20(23)22-14-15-6-11-19(26-2)18(13-15)21(24)27-3/h6-11,13H,4-5,12,14H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCUZLLYXLYKBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NCC2=CC(=C(C=C2)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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